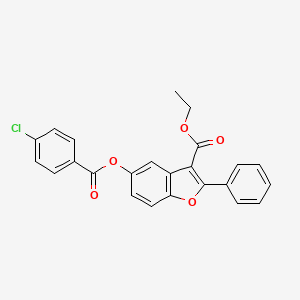![molecular formula C26H15N3O7 B11686296 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)
2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitro, dioxo, and benzoic acid groups in its structure makes it a versatile molecule with unique chemical properties.
准备方法
The synthesis of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and benzoic acid groups. The reaction conditions typically involve the use of solvents like benzene and petroleum ether for recrystallization .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dioxo groups can participate in reduction reactions to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrazine, ethylenediamine, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID has several scientific research applications:
作用机制
The mechanism of action of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by undergoing reduction in the presence of nitroreductase enzymes, which are overexpressed in hypoxic tumor cells . This reduction leads to a change in fluorescence, allowing for imaging and detection of hypoxic conditions.
相似化合物的比较
Similar compounds to 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID include:
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds also contain amino and nitro groups and are used in photoinitiating systems.
Nitronaphthalimide derivatives: These are used as fluorescent probes for imaging hypoxia in cancer cells.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds are used in the synthesis of chemosensors and other functional materials.
The uniqueness of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C26H15N3O7 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34) |
InChI 键 |
XUXPKXYBGQUEJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide](/img/structure/B11686214.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)
![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)
![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)


![4-[(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11686299.png)
